molecular formula C7H11NO3 B12861307 (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one CAS No. 71005-79-3

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one

Cat. No.: B12861307
CAS No.: 71005-79-3
M. Wt: 157.17 g/mol
InChI Key: PWOGNRMFNNLQKF-LURJTMIESA-N
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Description

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with an acylating agent, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound serves as a model substrate in enzymatic studies and as a probe in biochemical assays.

    Medicine: It is investigated for its potential as an antibiotic and as an inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The compound’s chiral nature allows for selective binding to target enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-Acetyl-4-methyl-1,3-oxazolidin-2-one
  • (4S)-3-Acetyl-4-isopropyl-1,3-oxazolidin-2-one
  • (4S)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as a selective enzyme inhibitor highlight its significance compared to similar compounds.

Properties

CAS No.

71005-79-3

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H11NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

PWOGNRMFNNLQKF-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1COC(=O)N1C(=O)C

Canonical SMILES

CCC1COC(=O)N1C(=O)C

Origin of Product

United States

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